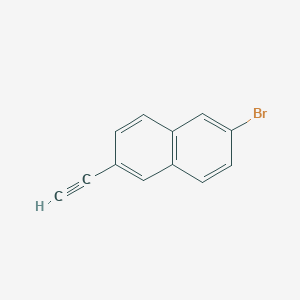![molecular formula C8H5N3O B6167752 pyrido[2,3-b]pyrazine-3-carbaldehyde CAS No. 874279-17-1](/img/new.no-structure.jpg)
pyrido[2,3-b]pyrazine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazine rings fused together
作用机制
Target of Action
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a novel compound that has been synthesized and studied for its potential applications in various fields It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound might interact with its targets through electron transfer processes, affecting their optical properties.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that they might interact with the biochemical pathways involving DNA.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might have significant effects on the optical properties of the systems it interacts with.
Action Environment
It’s known that the properties of pyrido[2,3-b]pyrazine derivatives can be fine-tuned , suggesting that their action might be influenced by the specific conditions of their environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield pyrido[2,3-b]pyrazine derivatives . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol.
科学研究应用
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the aldehyde group but shares the core structure.
Pyrido[3,4-b]pyrazine: A structural isomer with different ring fusion.
Quinoxaline: Contains a similar pyrazine ring but fused with a benzene ring instead of pyridine.
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
874279-17-1 |
|---|---|
分子式 |
C8H5N3O |
分子量 |
159.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



